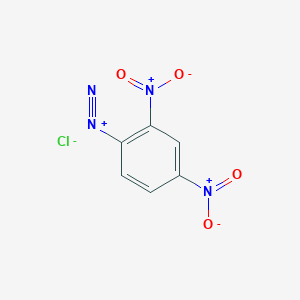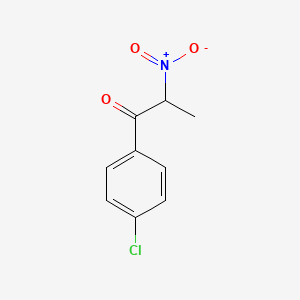![molecular formula C15H15NO5S B14452743 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 77189-95-8](/img/structure/B14452743.png)
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methoxy groups and a sulfanyl group attached to a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethoxybenzene and 4-nitrothiophenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A base such as potassium carbonate or sodium hydride is used to deprotonate the thiophenol, making it more nucleophilic.
Reaction: The deprotonated thiophenol attacks the benzene ring of 1,3,5-trimethoxybenzene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent production and quality.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1,3,5-Trimethoxy-2-[(4-aminophenyl)sulfanyl]benzene.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
科学的研究の応用
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form strong bonds with metal ions or other nucleophiles. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
類似化合物との比較
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the nitrophenyl and sulfanyl groups, making it less reactive in certain types of reactions.
1,3,5-Tris(4-nitrophenyl)benzene: Contains three nitrophenyl groups, making it more reactive but also more complex to synthesize.
1,3,5-Trimethoxy-2-nitrobenzene:
Uniqueness
1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene is unique due to the combination of methoxy, nitrophenyl, and sulfanyl groups. This combination provides a unique set of chemical properties, making it valuable for specific research applications that require these functionalities.
特性
| 77189-95-8 | |
分子式 |
C15H15NO5S |
分子量 |
321.3 g/mol |
IUPAC名 |
1,3,5-trimethoxy-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO5S/c1-19-11-8-13(20-2)15(14(9-11)21-3)22-12-6-4-10(5-7-12)16(17)18/h4-9H,1-3H3 |
InChIキー |
DJAVUFHNACQVJQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)SC2=CC=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)

![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)

![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
